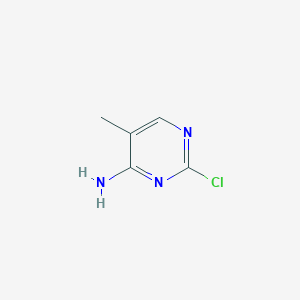

4-Amino-2-cloro-5-metilpirimidina

Descripción general

Descripción

4-Amino-2-chloro-5-methylpyrimidine is a heterocyclic compound with the molecular formula C5H6ClN3. It is characterized by the presence of amino, chloro, and methyl functional groups attached to a pyrimidine ring. This compound is commonly used as a building block in the synthesis of various pharmaceutical compounds, including antiviral and anticancer drugs .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

ACMP is identified as a crucial building block in the synthesis of several pharmaceutical compounds, particularly those targeting viral infections and cancer.

- Antiviral Agents: ACMP derivatives have been developed as inhibitors of viral enzymes, contributing to the treatment of diseases like hepatitis and HIV.

- Anticancer Drugs: The compound acts on enzymes involved in nucleotide synthesis, inhibiting DNA replication in cancer cells, which leads to cell cycle arrest and apoptosis .

Biochemical Research

ACMP serves as an important tool in studying enzyme inhibition mechanisms.

- Enzyme Inhibitors: It has been utilized to investigate the inhibition of key enzymes in the pyrimidine biosynthesis pathway, which is critical for DNA and RNA synthesis.

- Receptor Ligands: Research has shown that ACMP can interact with various biological receptors, making it a potential candidate for drug development .

Agricultural Applications

In agrochemicals, ACMP is used to develop herbicides and pesticides that target specific biochemical pathways in plants and pests.

- Herbicide Development: Its derivatives are being explored for selective herbicide formulations that minimize crop damage while effectively controlling weed growth .

Data Tables

| Application Area | Specific Use Case | Example Compounds/Studies |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | ACMP derivatives targeting viral enzymes |

| Anticancer drugs | Inhibitors of nucleotide synthesis | |

| Biochemical Research | Enzyme inhibitors | Studies on pyrimidine biosynthesis |

| Receptor ligands | Interactions with biological receptors | |

| Agricultural Science | Herbicides | Development of selective herbicides |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of ACMP effectively inhibited the growth of various cancer cell lines by targeting the enzyme thymidylate synthase. This inhibition led to a significant reduction in DNA synthesis within the cells, showcasing its potential as an anticancer agent .

Case Study 2: Antiviral Properties

Research conducted on ACMP's antiviral properties revealed its efficacy against the hepatitis C virus by inhibiting NS5B polymerase activity. The compound demonstrated a dose-dependent response, highlighting its potential as a therapeutic agent for viral infections .

Mecanismo De Acción

Target of Action

4-Amino-2-chloro-5-methylpyrimidine primarily targets enzymes involved in nucleotide synthesis and DNA replication. These enzymes are crucial for cell proliferation and survival, making them significant in both normal cellular processes and in the context of cancer treatment .

Mode of Action

The compound interacts with its target enzymes by binding to their active sites, inhibiting their activity. This inhibition prevents the synthesis of nucleotides, which are the building blocks of DNA. As a result, DNA replication is halted, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cells .

Biochemical Pathways

4-Amino-2-chloro-5-methylpyrimidine affects the pyrimidine biosynthesis pathway. By inhibiting key enzymes in this pathway, the compound disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This disruption leads to a cascade of downstream effects, including impaired DNA repair and cell cycle progression .

Pharmacokinetics

The pharmacokinetics of 4-Amino-2-chloro-5-methylpyrimidine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream, distributed to various tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the inhibition of nucleotide synthesis leads to a decrease in DNA replication and repair. This results in the accumulation of DNA damage and ultimately triggers apoptosis in rapidly dividing cells. At the cellular level, this action translates to reduced tumor growth and proliferation in cancerous tissues .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of 4-Amino-2-chloro-5-methylpyrimidine. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or compounds can either enhance or inhibit its action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Amino-2-chloro-5-methylpyrimidine can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloro-5-methylpyrimidine with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.

Industrial Production Methods

In industrial settings, the production of 4-amino-2-chloro-5-methylpyrimidine often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-2-chloro-5-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Formation of derivatives with different functional groups replacing the chlorine atom.

Oxidation Reactions: Formation of nitro derivatives.

Reduction Reactions: Formation of primary amines.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-4-chloro-6-methylpyrimidine

- 4-Amino-5-chloro-2,6-dimethylpyrimidine

- 4-Amino-5-aminomethyl-2-methylpyrimidine

Uniqueness

4-Amino-2-chloro-5-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and methyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in pharmaceutical research and development .

Actividad Biológica

4-Amino-2-chloro-5-methylpyrimidine (ACMP) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHClN

- Molecular Weight : 143.57 g/mol

- Melting Point : 232-235 °C

- Boiling Point : 334.9 °C (predicted)

- Density : 1.349 g/cm³ (predicted)

Synthesis

The synthesis of ACMP typically involves the chlorination of 5-methylpyrimidine followed by amination. Various methods have been reported for its synthesis, including reactions with different amines and chlorinating agents under controlled conditions to yield high purity products .

Biological Activity

ACMP exhibits a range of biological activities that make it a compound of interest in drug development:

Antimicrobial Activity

Studies have demonstrated that ACMP possesses notable antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition at low concentrations. The mechanism is believed to involve interference with nucleic acid synthesis, similar to other pyrimidine derivatives .

Antitumor Properties

Recent research has highlighted the potential of ACMP as an antitumor agent. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, molecular docking studies suggest that ACMP can bind effectively to proteins involved in cell proliferation and survival, such as Bcl-2 family proteins .

Case Studies

- Antimicrobial Efficacy :

- Antitumor Activity :

Structure-Activity Relationship (SAR)

The biological activity of ACMP can be influenced by structural modifications. The presence of the amino and chloro groups at specific positions on the pyrimidine ring plays a critical role in enhancing its biological effects. SAR studies suggest that variations in substituents can lead to improved potency against specific targets while minimizing toxicity .

Propiedades

IUPAC Name |

2-chloro-5-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-2-8-5(6)9-4(3)7/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQWIJBRCXQUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401713 | |

| Record name | 4-Amino-2-chloro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14394-70-8 | |

| Record name | 4-Amino-2-chloro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.